molecular formula C19H10N2O6 B2586515 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid CAS No. 202341-40-0

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

货号: B2586515
CAS 编号: 202341-40-0
分子量: 362.297
InChI 键: CKZZWONCAWOIKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Structural Elucidation

The compound 4-(6-nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a polycyclic aromatic derivative with a complex heterocyclic framework. Its systematic IUPAC name reflects the fusion of a benzo[de]isoquinoline core functionalized with nitro and carboxylic acid groups. The molecular formula is C₁₉H₁₀N₂O₆ , corresponding to a molecular weight of 362.29 g/mol .

Structural Features:

  • Core structure : A tricyclic benzo[de]isoquinoline system comprising two fused benzene rings and a five-membered imide ring.
  • Substituents :
    • A nitro (-NO₂) group at position 6 of the naphthalene moiety.
    • A carboxylic acid (-COOH) group at position 4 of the appended benzene ring.
  • Functional groups : Two ketone oxygen atoms at positions 1 and 3, contributing to the imide functionality.
Property Value
Molecular Formula C₁₉H₁₀N₂O₆
Molecular Weight 362.29 g/mol
Key Functional Groups Imide, Nitro, Carboxylic Acid

The planar arrangement of the fused aromatic rings enables π-π stacking interactions, while the polar substituents enhance solubility in polar solvents.

Historical Development and Discovery Timeline

The synthesis of nitro-substituted benzo[de]isoquinoline derivatives emerged from broader research into naphthalimide chemistry, which gained momentum in the late 20th century due to their pharmacological potential. While the exact discovery date of this compound is not explicitly documented, its structural analogs—such as 3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid —were developed during the 2000s as intermediates for fluorescent dyes and anticancer agents.

Key milestones in related research include:

  • 2005 : Synthesis of nitro-substituted benzo[de]isoquinoline propanoic acid derivatives for kinase inhibition studies.
  • 2016 : Expansion of naphthalimide-based compounds in medicinal chemistry, highlighting their role as DNA intercalators.
  • 2023 : Advances in benzoquinoline derivatives for anticancer applications, underscoring the importance of nitro and carboxylic acid functionalization.

This compound likely originated from efforts to optimize the electronic properties of naphthalimides for applications in organic synthesis and drug design.

Position Within Heterocyclic and Polycyclic Aromatic Compound Classifications

This compound belongs to two major chemical classes:

Heterocyclic Compounds:

  • Imide-containing heterocycles : The 1,3-dioxo-1H,3H-benzo[de]isoquinoline core features two oxygen atoms within a five-membered ring, classifying it as a cyclic imide.
  • Nitrogen-containing aromatics : The fused quinoline-like structure incorporates a pyridine-like nitrogen atom, enhancing electron-deficient character.

属性

IUPAC Name

4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)20(17)11-6-4-10(5-7-11)19(24)25/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZZWONCAWOIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid typically involves multiple steps:

    Nitration: The initial step involves the nitration of 1,8-naphthalic anhydride to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Cyclization: The nitrated product undergoes cyclization to form the benzoisoquinoline core. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Imidation: The cyclized product is then subjected to imidation with an appropriate amine to form the isoquinoline structure.

    Coupling: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction conditions, efficient separation and purification techniques, and adherence to safety and environmental regulations.

化学反应分析

Types of Reactions

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.

    Oxidized Products: Including carboxylate salts and other oxidized forms of the benzoic acid moiety.

科学研究应用

Synthetic Chemistry Applications

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for multiple chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step reactions, including:

  • Nitration : Introduction of the nitro group using reagents such as concentrated nitric acid.
  • Esterification : Conversion to esters using alcohols under acidic conditions.

Biological Research Applications

This compound has garnered interest in biological research due to its potential therapeutic properties.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
4-(6-Nitro...)P. aeruginosaTBD

Research suggests that compounds with similar structures can inhibit bacterial growth effectively, indicating that 4-(6-nitro...) may possess similar properties .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit specific bromodomains involved in cancer cell proliferation:

  • Mechanism of Action : The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that affect cellular signaling pathways crucial for cancer progression .

Pharmaceutical Development

The unique structural characteristics of 4-(6-nitro...) make it a candidate for drug development:

Drug Design Studies

Research has explored its use in designing inhibitors for various targets, including:

  • Bromodomains : Compounds targeting bromodomains have shown promise in treating hyperproliferative diseases like cancer .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study evaluating the effects of this compound on different cancer cell lines demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

These results suggest that 4-(6-nitro...) could be further developed as an anticancer agent .

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials such as polymers and dyes due to its unique chemical properties.

Potential Uses

  • Polymer Synthesis : The compound can act as a monomer or cross-linking agent.
  • Dyes and Pigments : Its vibrant color properties make it suitable for dye applications.

作用机制

The compound exerts its effects primarily through its interaction with specific molecular targets:

相似化合物的比较

Structural Analogs: Substituent Position and Functional Groups

The table below compares key structural features and properties of 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid with related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications References
4-(6-Nitro-...)-benzoic acid (Target) - NO₂ at 6-position
- Benzoic acid at 4-position
363.3 Potential applications in materials science or catalysis (inferred from analogs)
2-(6-Nitro-...)-benzoic acid - NO₂ at 6-position
- Benzoic acid at 2-position
317.3 Structural isomerism affects molecular geometry and interaction potential
4-(1,3-Dioxo-...)-benzoic acid (Non-nitro analog) - No NO₂
- Benzoic acid at 4-position
317.3 Used in coordination polymers for luminescence and catalysis
DBIBB - Butylsulfamoyl group
- Benzoic acid at 2-position
N/A LPA2 receptor agonist; mitigates radiation-induced cell death
N-(1,3-Dioxo-...)-amide derivatives - Amide groups replacing benzoic acid ~300–400 Plant growth regulation (up to 25 mg/L efficacy) and fungicidal activity (125 mg/L)
Scriptaid - Hexanoic acid hydroxyamide chain 344.3 Histone deacetylase inhibitor; epigenetic research tool
4-(6-Methoxy-...)-butanoic acid - OCH₃ at 6-position
- Butanoic acid linker
357.3 Methoxy group enhances electron density; potential solubility differences vs. nitro analogs

Key Findings from Analogs

Electronic and Reactivity Differences
  • Nitro vs. Methoxy Groups : The nitro group (electron-withdrawing) in the target compound may increase the acidity of the benzoic acid group compared to methoxy-substituted analogs (electron-donating) . This could enhance its suitability for reactions requiring electrophilic intermediates.
  • Positional Isomerism: The 4-position benzoic acid in the target compound vs.

生物活性

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety and a nitro-substituted benzo[de]isoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C19H10N2O6
  • Molecular Weight : 362.29 g/mol
  • CAS Number : [Not provided]
  • Structure : The compound exhibits a benzoic acid structure with a nitro group and dioxo functionalities that enhance its reactivity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in microbial cells.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, its ability to inhibit tumor growth has been linked to its interaction with specific molecular targets within cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryDownregulation of pro-inflammatory cytokines ,

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited a minimum inhibitory concentration (MIC) lower than several standard antibiotics against resistant bacterial strains. This suggests its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Case Study: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that this compound triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins. The study demonstrated significant tumor growth inhibition in xenograft models treated with the compound.

常见问题

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The compound can be synthesized via condensation reactions followed by nitration. Characterization involves:

  • IR spectroscopy to confirm functional groups (e.g., nitro, carbonyl).
  • Multinuclear NMR (1H, 13C) for structural elucidation of substituents.
  • X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking) .
  • Mass spectrometry for molecular weight validation.

Table 1: Standard Characterization Workflow

TechniquePurposeExample Data from Evidence
X-ray crystallographyConfirms crystal packing and dimer formationHerringbone arrangement in solid state
SEM/AFMAnalyzes nanoaggregate morphologySpherical aggregates (50–200 nm)

Q. What safety protocols are critical when handling this compound?

  • GHS Hazards : Acute oral toxicity (Category 4), severe eye irritation (Category 2A), and aquatic toxicity.
  • Preventive Measures : Use PPE (gloves, goggles), local exhaust ventilation, and avoid dust inhalation. Dispose via approved waste facilities .

Q. How is the compound utilized in fluorescence-based studies?

Derivatives exhibit aggregation-enhanced emission (AEE) , where restricted intramolecular rotation in aggregated states enhances photoluminescence. Key factors:

  • Substituent modifications (e.g., ester vs. hydrazide) alter emission intensity (LH > LMe > LCl > LN) .
  • Applications include sensing and optoelectronic materials.

Advanced Research Questions

Q. How can computational methods elucidate its photophysical behavior?

  • Density Functional Theory (DFT) models electronic transitions and dimer interactions (e.g., antiparallel π-π stacking).
  • Topological analysis quantifies intermolecular forces (e.g., hydrogen bonds, van der Waals) influencing solid-state emission .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Control variables : Purity (>95% HPLC), solvent effects (e.g., DMSO concentration), and cell-line specificity.
  • Comparative assays : Use analogs like Scriptaid (HDAC inhibitor) to benchmark activity. Scriptaid increased pig cloning efficiency from 0% to 3.7% .

Q. How does its structure facilitate coordination polymer formation?

The benzoic acid moiety acts as a bidentate ligand , forming 1D/2D networks with transition metals (e.g., Cu(II)). Example:

  • A Cu(II)-based polymer with antiferromagnetic properties uses a carboxylate-tethered naphthalimide ligand .

Table 2: Metal Coordination Applications

Metal IonPolymer PropertyApplication Domain
Cu(II)AntiferromagneticMagnetic materials

Q. What role does it play in epigenetic regulation studies?

As an HDAC inhibitor analog , it modulates chromatin remodeling. Methodological insights:

  • Dose optimization : Scriptaid (10 µM) enhances histone acetylation in muscle cells .
  • Negative controls : Use inactive analogs (e.g., Nullscript) to isolate HDAC-specific effects .

Q. How is it applied in mitigating radiation-induced damage?

  • Mechanism : The LPA2 receptor agonist DBIBB (structurally related) reduces gastrointestinal radiation syndrome mortality in mice (72-hour post-exposure window) .
  • Experimental design : Combine in vivo models (C57BL/6 mice) with biomarker analysis (e.g., intestinal crypt survival).

Methodological Considerations

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent nitro-group hydrolysis.
  • Biological Assays : Include toxicity screens (e.g., IC50 in cancer cell lines) and comparative studies with established inhibitors.
  • Data Reproducibility : Validate spectral data against computational models (e.g., DFT-predicted vs. experimental IR peaks).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。